molecular formula C18H32N4O2 B6992619 Tert-butyl 5-(2-imidazol-1-ylethylamino)-3,3-dimethylazepane-1-carboxylate

Tert-butyl 5-(2-imidazol-1-ylethylamino)-3,3-dimethylazepane-1-carboxylate

Cat. No.: B6992619
M. Wt: 336.5 g/mol
InChI Key: DCEYVNMAYDGQHO-UHFFFAOYSA-N
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Description

Tert-butyl 5-(2-imidazol-1-ylethylamino)-3,3-dimethylazepane-1-carboxylate is a complex organic compound that features an imidazole ring, a tert-butyl group, and an azepane ring

Properties

IUPAC Name

tert-butyl 5-(2-imidazol-1-ylethylamino)-3,3-dimethylazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O2/c1-17(2,3)24-16(23)22-9-6-15(12-18(4,5)13-22)20-8-11-21-10-7-19-14-21/h7,10,14-15,20H,6,8-9,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEYVNMAYDGQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCN(C1)C(=O)OC(C)(C)C)NCCN2C=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 5-(2-imidazol-1-ylethylamino)-3,3-dimethylazepane-1-carboxylate typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the condensation of glyoxal and ammonia .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods would depend on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(2-imidazol-1-ylethylamino)-3,3-dimethylazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield different amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Tert-butyl 5-(2-imidazol-1-ylethylamino)-3,3-dimethylazepane-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The tert-butyl group and azepane ring can influence the compound’s overall conformation and its ability to interact with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-(2-imidazol-1-ylethylamino)-3,3-dimethylazepane-1-carboxylate is unique due to its combination of functional groups and ring structures. This unique combination allows it to interact with a wide range of molecules and makes it a versatile compound for various applications .

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